

Navigating the Structural Landscape of Brominated Nitropyridines: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

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For researchers, scientists, and drug development professionals engaged in the study of substituted pyridine derivatives, understanding the precise three-dimensional arrangement of atoms is paramount for rational drug design. This guide provides a comparative analysis of **2-Bromo-3-nitro-5-(trifluoromethyl)pyridine**, a compound of significant interest in medicinal chemistry. While, to date, no public X-ray crystallographic data for this specific molecule is available, this guide offers a comprehensive overview of its synthesis, physicochemical properties in comparison to its isomers, and a detailed, generalized protocol for its crystallization.

Introduction

Substituted pyridines are a cornerstone in the development of novel therapeutics and agrochemicals. The strategic placement of functional groups, such as bromo, nitro, and trifluoromethyl moieties, can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. **2-Bromo-3-nitro-5-(trifluoromethyl)pyridine** and its isomers are key intermediates in the synthesis of a variety of bioactive molecules. The lack of a definitive crystal structure for the title compound presents a challenge for structure-based drug design. This guide aims to bridge this gap by providing a detailed comparison with its isomers and a robust experimental framework for obtaining its crystal structure.

Comparative Physicochemical Properties

A comparative analysis of the physicochemical properties of **2-Bromo-3-nitro-5-(trifluoromethyl)pyridine** and its isomers highlights the impact of substituent positioning on the molecule's characteristics. These properties are crucial for predicting the behavior of these compounds in biological systems and for designing crystallization experiments.

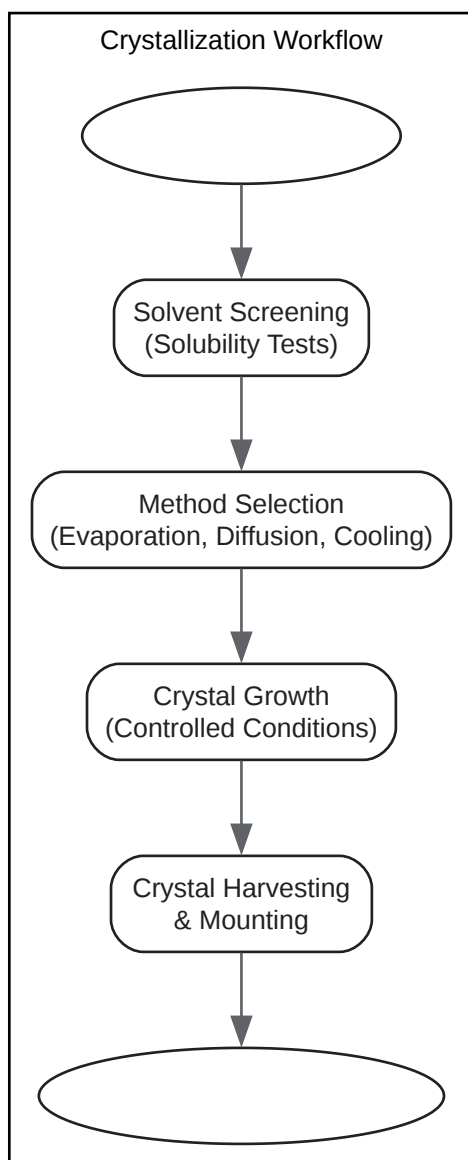
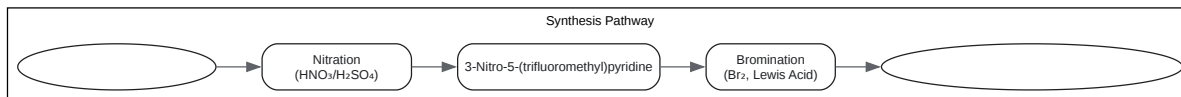
Property	2-Bromo-3-nitro-5-(trifluoromethyl)pyridine	2-Bromo-5-nitro-3-(trifluoromethyl)pyridine[1][2]	2-Bromo-5-(trifluoromethyl)pyridine[3][4]	2-Bromo-6-(trifluoromethyl)pyridine
Molecular Formula	C ₆ H ₂ BrF ₃ N ₂ O ₂ [5]	C ₆ H ₂ BrF ₃ N ₂ O ₂ [1][2]	C ₆ H ₃ BrF ₃ N[3]	C ₆ H ₃ BrF ₃ N
Molecular Weight	270.99 g/mol [5]	270.99 g/mol [1][2]	225.99 g/mol [3]	225.99 g/mol
CAS Number	1214336-90-9[5]	956104-42-0[1][2]	50488-42-1[3]	189278-27-1
Melting Point	Not available	Not available	44-48 °C[4]	48-52 °C
LogP (calculated)	2.7711[5]	2.6[2]	2.8[3]	Not available
Topological Polar Surface Area (TPSA)	56.03 Å ² [5]	58.7 Å ² [2]	12.89 Å ²	12.89 Å ²

Experimental Protocols

Synthesis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

The synthesis of the title compound can be achieved through a multi-step process, with the following being a representative protocol.

Workflow for the Synthesis of **2-Bromo-3-nitro-5-(trifluoromethyl)pyridine**



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